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Compound of Interest

4-Chloro-6-ethyl-N-
Compound Name:
methylpyrimidin-2-amine

Cat. No.: B13161679

Get Quote

Compound Identity & Core Specifications

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is a halogenated pyrimidine derivative utilized

primarily as a scaffold in the development of kinase inhibitors and agrochemical agents. Its
structural versatility arises from the orthogonal reactivity of its three substituents: the
nucleophilic N-methylamine at C2, the electrophilic chloride at C4, and the lipophilic ethyl group
at C6.
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Property Specification
CAS Number 874494-59-4
IUPAC Name 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine
Molecular Formula C7H10CIN3
Molecular Weight 171.63 g/mol
Appearance Off-white to pale yellow crystalline solid
N Soluble in DMSO, Methanol, Dichloromethane;
Solubility . .
Sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine N), ~13 (Amine NH)
2-8°C, Inert atmosphere (Argon/Nitrogen),
Storage

Desiccated

Structural Significance

e C4-Chloro Position: A highly reactive site for SNAr displacements, enabling the introduction

of complex amines or ethers.

e C2-N-Methylamine: Provides a hydrogen bond donor/acceptor motif critical for binding

affinity in ATP-binding pockets of kinases.

e C6-Ethyl Group: Enhances lipophilicity (

) and steric bulk compared to the methyl analog, often improving metabolic stability or

selectivity profiles in drug candidates.

Synthetic Pathways & Experimental Protocols

The synthesis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine can be approached via two

primary routes. The De Novo Cyclization Route is recommended for high-purity, regioselective

synthesis, avoiding the isomer separation issues inherent to the Direct Displacement Route.

Pathway A: De Novo Assembly (Recommended)
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This route ensures the correct placement of the N-methylamino group by establishing it prior to
ring closure.

Step 1. Condensation

Reagents:N-Methylguanidine HCI, Ethyl 3-oxopentanoate (Ethyl propionylacetate), Sodium
Ethoxide (NaOEt). Mechanism: Base-mediated condensation forms the pyrimidine ring, yielding
the intermediate 6-ethyl-2-(methylamino)pyrimidin-4-ol.

Step 2: Chlorination

Reagents: Phosphorus Oxychloride (POCIs).[1] Mechanism: Deoxychlorination converts the
C4-hydroxyl tautomer into the C4-chloride.

Pathway B: Direct Displacement (Alternative)

Reagents: 2,4-Dichloro-6-ethylpyrimidine, Methylamine. Critical Pitfall: Nucleophilic attack on
2,4-dichloropyrimidines typically favors the C4 position (para-like) over the C2 position. This
route often yields a mixture of the desired product and its isomer, 2-chloro-6-ethyl-N-
methylpyrimidin-4-amine, requiring difficult chromatographic separation.

Synthetic Workflow Diagram
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Figure 1: Comparative synthetic pathways. The upper green pathway (De Novo) is preferred for
regiochemical fidelity.

Detailed Experimental Protocol (Route A)

o Cyclization:

[e]

Dissolve sodium metal (1.2 eq) in anhydrous ethanol to generate NaOEt.

o

Add N-methylguanidine hydrochloride (1.0 eq) and stir for 15 min.

[¢]

Add ethyl 3-oxopentanoate (1.0 eq) dropwise.

[¢]

Reflux for 12—16 hours. Monitor by LC-MS for the intermediate [M+H]* = 154.2.

Concentrate in vacuo, dissolve residue in water, and neutralize with acetic acid to

[e]

precipitate 6-ethyl-2-(methylamino)pyrimidin-4-ol. Filter and dry.[1][2]
e Chlorination:
o Suspend the dried intermediate in POCIs (5.0 eq).
o Heat to reflux (105°C) for 2—4 hours. The suspension will clear as the reaction proceeds.

o Quench (Caution): Pour the reaction mixture slowly onto crushed ice/water with vigorous
stirring. Maintain temperature <10°C.

o Neutralize to pH 8 with NH4OH or NaHCO:s.

o Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na=S0Oa4, and
concentrate.

o Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography
(Hexane/EtOAc gradient).

Applications in Drug Discovery

This compound serves as a "linchpin” scaffold in Medicinal Chemistry, particularly for:
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» Kinase Inhibition (ATP-Competitive): The 2-aminopyrimidine motif mimics the adenine ring of

ATP. The N-methyl group can position the scaffold to interact with the hinge region of kinases
(e.g., CDK, JAK, or EGFR families). The C4-chloride allows for the attachment of solubilizing
groups or specificity-determining aryl rings via Buchwald-Hartwig or Suzuki-Miyaura

couplings.

e Agrochemicals (Herbicides): Structurally analogous to aminopyralid and other

pyridine/pyrimidine auxins, this core can be derivatized to create novel plant growth

regulators.

Structure-Activity Relationship (SAR) Logic
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Figure 2: Functional derivatization map for SAR exploration.

Safety & Handling

e Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335). As an alkylating agent precursor, handle with care.

e Engineering Controls: Use only in a chemical fume hood.

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

© 2026 BenchChem. All rights reserved. 5/7

Tech Support


https://www.benchchem.com/product/b13161679/docs?utm_src=pdf-body-img#technical-guide-4-chloro-6-ethyl-n-methylpyrimidin-2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13161679?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Spill Response: Contain with sand/vermiculite. Do not flush into surface water; pyrimidines
can be persistent in aquatic environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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